
5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown promising results in the field of antimicrobial activity. For instance, 4-thiazolidinones of nicotinic acid and their derivatives have been synthesized and evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungal species, demonstrating comparable effectiveness to standard drugs (Patel & Shaikh, 2010). This indicates the potential of nicotinic acid derivatives in developing new antimicrobial agents.
Herbicidal Activity
Another application is in the development of herbicides. A study on N-(arylmethoxy)-2-chloronicotinamides, which share a core structure with the chemical , revealed excellent herbicidal activity against certain plant species. One compound in particular showed significant potency against duckweed, suggesting the use of nicotinic acid derivatives for weed control in agriculture (Yu et al., 2021).
Neurological Research
The derivatives of nicotinic acid, such as those involving modifications similar to 5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been utilized in neurological research, particularly in studying nicotinic acetylcholine receptor interactions in model organisms like Drosophila. This research aids in understanding the mechanisms of action of neonicotinoid insecticides and potential impacts on non-target species (Zhang, Tomizawa, & Casida, 2004).
Cancer Research
Nicotinamide derivatives, including analogs of the compound , have shown potential in cancer research. For example, a study explored the synergistic antileukemic effect of 6-aminonicotinamide and 1,3-bis(2-chloroethyl)-1-nitrosourea on L1210 cells both in vitro and in vivo, indicating the possibility of using nicotinamide analogs as adjunct therapy in cancer treatment (Berger, Catino, & Vietti, 1982).
Material Science
In the realm of material science, nicotinamide and its derivatives have been investigated for their corrosion inhibition properties on metals. Research into nicotinamide derivatives as corrosion inhibitors in acidic solutions has provided insights into their adsorption behavior and protective capabilities, underscoring their utility in industrial applications to extend the lifespan of metals (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-4-12(22-18-8)17-13(19)9-5-11(15)14(16-6-9)21-10-2-3-20-7-10/h4-6,10H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCXVBJPRDOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-methylisothiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

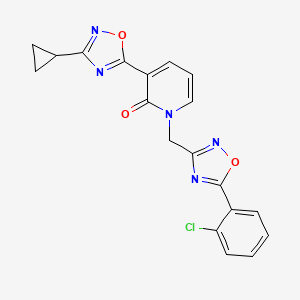
![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
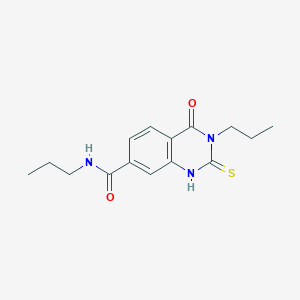
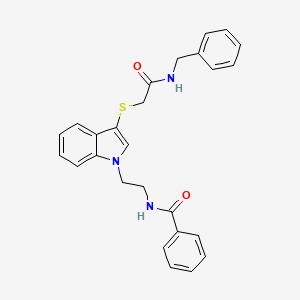
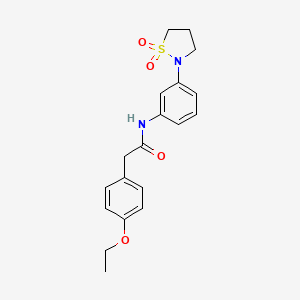
![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)

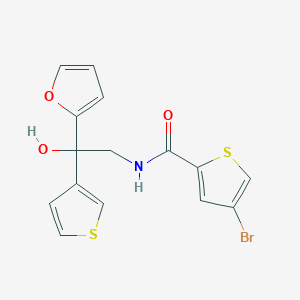
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
